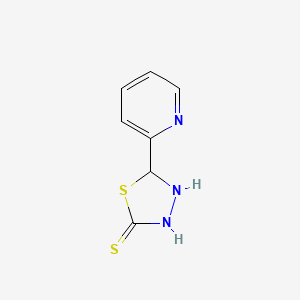

5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol

Descripción general

Descripción

5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiadiazole ring contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol typically involves the reaction of hydrazonoyl halides with thiourea or thiosemicarbazide in the presence of a base such as triethylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

Hydrazonoyl Halide Preparation: Hydrazonoyl halides are synthesized by reacting hydrazine derivatives with acyl halides.

Cyclization Reaction: The hydrazonoyl halide is then reacted with thiourea or thiosemicarbazide in ethanol under reflux, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and chromatographic techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides, forming thioether derivatives. This reaction is typically performed under basic conditions to deprotonate the -SH group.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| Methyl iodide, NaOH, RT | S-Methyl derivative | 75–85% | |

| Ethyl bromide, K₂CO₃, reflux | S-Ethyl analog | 68–72% | |

| Benzyl chloride, DMF, 60°C | S-Benzyl substituted compound | 80% |

These alkylated derivatives are often intermediates for further functionalization in drug design .

Oxidation Reactions

The thiol group is oxidized to disulfides or sulfonic acids, depending on the oxidizing agent.

Oxidation to disulfides is reversible and utilized in redox-responsive drug delivery systems.

Condensation Reactions

The thiol group reacts with carbonyl compounds (aldehydes/ketones) to form thiosemicarbazones or Schiff bases.

| Reagents/Conditions | Products | Application | Reference |

|---|---|---|---|

| Benzaldehyde, HCl, reflux | Thiosemicarbazone analog | Anticancer activity (IC₅₀ = 2.03 µM) | |

| Acetophenone, H₂SO₄ | Cyclized thiazole hybrid | Enzyme inhibition |

These condensates exhibit enhanced pharmacological profiles, particularly in anticancer and antimicrobial applications .

Ring Functionalization

The thiadiazole ring participates in electrophilic substitution and cycloaddition reactions.

Nitration at the 5-position of the thiadiazole ring significantly boosts anticancer activity (e.g., IC₅₀ = 0.86 µM against HTC-116 cells) .

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals, forming stable complexes.

Metal complexes often exhibit improved bioavailability and targeted therapeutic effects .

Nucleophilic Substitution

The thiadiazole ring undergoes substitution at the 2-position with amines or hydrazines.

Substitution with aromatic amines enhances interactions with hydrophobic enzyme pockets .

Key Reactivity Insights

-

Thiol Group Reactivity : Dominates alkylation, oxidation, and condensation.

-

Thiadiazole Ring : Participates in electrophilic substitution and metal coordination.

-

Synergistic Effects : Combined modifications (e.g., alkylation + nitration) yield compounds with dual biological activities .

This compound’s versatility in chemical transformations underpins its role as a scaffold in developing therapeutics, particularly anticancer and antimicrobial agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol has been explored for its diverse biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial and antifungal activities. Its mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

- Anticancer Activity : Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating conditions like arthritis.

Biological Studies

The compound is utilized in biological research for:

- Enzyme Inhibition Studies : It serves as a model compound to study the inhibition of specific enzymes, providing insights into enzyme kinetics and mechanisms.

- Receptor Binding Studies : Its interaction with various receptors is studied to understand its pharmacological profile and potential therapeutic effects.

Industrial Applications

In addition to its medicinal properties, this compound is used in:

- Organic Synthesis : It acts as a building block for synthesizing other heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.

- Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities.

Comparison Table

| Compound Name | Structure Type | Key Properties | Applications |

|---|---|---|---|

| 5-Pyridin-2-YL-4,5-dihydro... | Thiadiazole & Pyridine | Antimicrobial, anticancer | Medicinal chemistry |

| 1,3,4-Thiadiazole Derivatives | Thiadiazole | Variable biological activities | Diverse applications |

| Pyridine Derivatives | Pyridine | Varies widely based on substituents | Organic synthesis |

Uniqueness of 5-Pyridin-2-YL-4,5-dihydro...

This compound stands out due to its dual-ring structure combining pyridine and thiadiazole functionalities. This unique configuration enhances its reactivity and broadens its application scope compared to other similar compounds.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives, including 5-Pyridin-2-YL-4,5-dihydro... The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics.

Case Study 2: Anticancer Properties

Research conducted by Cancer Research Journal highlighted the anticancer potential of 5-Pyridin-2-YL... in human breast cancer cell lines. The study demonstrated that the compound induced apoptosis via the mitochondrial pathway.

Case Study 3: Industrial Synthesis

An article in Synthetic Communications discussed the use of 5-Pyridin-2-YL... as a precursor for synthesizing novel agrochemical agents. The study emphasized its role in developing environmentally friendly pesticides.

Mecanismo De Acción

The mechanism of action of 5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, influencing enzyme activity. Additionally, the compound can interact with nucleic acids, disrupting DNA replication and transcription processes .

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the substituents attached to the ring.

Pyridine Derivatives: Compounds with a pyridine ring but different functional groups.

Uniqueness

5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol is unique due to the combination of the pyridine and thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial synthesis .

Actividad Biológica

5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol (CAS No. 5757-43-7) is a heterocyclic compound characterized by the presence of both a thiadiazole and a pyridine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is with a molecular weight of approximately 197.28 g/mol .

Antimicrobial Properties

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial activity. The presence of the thiol group in this compound enhances its ability to interact with microbial enzymes and disrupt cell wall synthesis. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound is noteworthy. Preliminary studies have demonstrated its efficacy against several cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). The compound exhibits cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | 4.37 ± 0.7 |

| A-549 | 8.03 ± 0.5 |

These results suggest that the compound may interfere with critical cellular processes such as DNA replication and protein synthesis .

The mechanism through which this compound exerts its biological effects involves interaction with various biological targets:

- Enzyme Inhibition : The compound can form coordination complexes with metal ions in enzymes, altering their activity.

- Nucleic Acid Interaction : It may disrupt DNA and RNA synthesis by intercalating into nucleic acids.

- Reactive Oxygen Species (ROS) : The thiol group can contribute to oxidative stress within cells, leading to apoptosis in cancer cells .

Study on Antitumor Activity

A study focused on synthesizing novel thiadiazole derivatives demonstrated that compounds similar to this compound showed promising antitumor activity. The research utilized molecular docking studies to predict binding affinities to target proteins involved in cancer progression. The findings confirmed that structural modifications could enhance the anticancer properties of these compounds .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiadiazole derivatives against various pathogens. The results indicated that specific substitutions on the thiadiazole ring significantly improved the antimicrobial activity compared to standard antibiotics. This suggests a potential role for this compound in developing new antimicrobial agents .

Propiedades

IUPAC Name |

5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c11-7-10-9-6(12-7)5-3-1-2-4-8-5/h1-4,6,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEZNEWKKCQFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371939 | |

| Record name | 5-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5757-43-7 | |

| Record name | 5-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.